4,5-Dimethylbenzo[a]pyrene
Description
Properties
CAS No. |
16757-89-4 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4,5-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-14(2)20-12-16-6-3-4-8-18(16)19-11-10-15-7-5-9-17(13)21(15)22(19)20/h3-12H,1-2H3 |
InChI Key |
KWYWGXYFWOWWTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C |
Other CAS No. |
16757-89-4 |
Synonyms |
4,5-Dimethylbenzo[a]pyrene |
Origin of Product |
United States |
Scientific Research Applications
Toxicological Research
Carcinogenic Properties
DMBaP exhibits significant carcinogenic potential, similar to BaP. Studies have demonstrated that exposure to DMBaP can lead to DNA adduct formation, which is a critical step in the initiation of cancer. For example, in vivo studies have shown that DMBaP can induce tumors in various animal models, particularly in the lungs and liver . The mechanism involves the metabolic activation of DMBaP to form reactive intermediates that bind to DNA, leading to mutations.
Neurotoxicity Studies
Research has indicated that prenatal exposure to DMBaP may impair neurodevelopmental outcomes. In animal models, maternal exposure has been linked to reduced expression of NMDA receptor subunits in offspring, suggesting potential long-term effects on synaptic plasticity and cognitive function . These findings highlight the importance of understanding the neurotoxic effects of DMBaP, particularly in relation to developmental stages.
Environmental Applications
Biodegradation Studies
DMBaP is subject to microbial degradation processes in contaminated environments. Research involving Mycobacterium vanbaalenii PYR-1 has shown that this bacterium can metabolize DMBaP through various pathways, resulting in less harmful byproducts . Understanding these degradation pathways is crucial for developing bioremediation strategies for PAH-contaminated sites.
Ecotoxicological Assessments
The environmental impact of DMBaP is assessed through ecotoxicological studies that evaluate its effects on aquatic and terrestrial organisms. These studies often focus on bioaccumulation and toxicity levels in various species, providing insights into the ecological risks associated with DMBaP exposure .
Biomedical Research Applications
Cancer Research
DMBaP serves as a model compound in cancer research due to its structural similarity to BaP. Investigations into its mutagenic properties help elucidate the mechanisms of PAH-induced carcinogenesis. For instance, studies have identified specific mutations in oncogenes and tumor suppressor genes associated with DMBaP exposure, contributing to our understanding of genetic alterations in cancer development .
Drug Development
The metabolic pathways of DMBaP are also explored for potential therapeutic applications. Understanding how DMBaP is activated and detoxified by various enzymes can inform drug design strategies aimed at enhancing detoxification processes or targeting specific metabolic pathways in cancer therapy.
Case Studies and Findings
| Study | Focus | Key Findings |
|---|---|---|
| Vesselinovitch et al., 1975 | Tumor induction | Demonstrated increased tumor incidence in mice following DMBA exposure. |
| Chen et al., 2005 | Apoptosis mechanisms | Found that DMBA-induced apoptosis involved specific signaling pathways in lung fibroblasts. |
| Xiao et al., 2007 | Metabolic activation | Identified key metabolic products of DMBA that contribute to its toxicity and potential therapeutic targets. |
Comparison with Similar Compounds
Benzo[a]pyrene (B[a]P)
- Structural Differences : B[a]P (C₂₀H₁₂; CAS 50-32-8) lacks methyl groups, making it less hydrophobic than 4,5-dimethylbenzo[a]pyrene .
- Metabolism: B[a]P is metabolized via cytochrome P450 (CYP1) enzymes to reactive epoxides, particularly at the K-region (4,5-positions). The 4,5-epoxide intermediate binds covalently to DNA, forming adducts linked to carcinogenicity .
- Evidence suggests that methyl groups can either enhance or suppress carcinogenicity depending on their position .
7,12-Dimethylbenz[a]anthracene (DMBA)
- Structural Differences : DMBA (C₂₀H₁₆) features methyl groups at the 7- and 12-positions on a benz[a]anthracene backbone, distinct from the benzo[a]pyrene structure .
- Metabolism and Toxicity: DMBA is activated by CYP1 enzymes to 7,12-dihydrodiol-3,4-epoxide, a highly carcinogenic metabolite. Unlike this compound, DMBA’s methyl groups are positioned to facilitate metabolic activation rather than inhibit it .
7,10-Dimethylbenzo[a]pyrene
- Structural Differences : This isomer has methyl groups at the 7- and 10-positions (CAS 63104-33-6), altering electron density distribution compared to this compound .
- Physicochemical Properties : Both isomers share a molecular formula (C₂₂H₁₆), but differences in methyl positioning affect solubility and reactivity. For example, 7,10-dimethylbenzo[a]pyrene is used as an environmental standard, suggesting distinct analytical and metabolic profiles .
K-Region Fluorinated Analogues (e.g., 4,5-Difluorobenzo[a]pyrene)
- Structural Differences : Fluorine atoms at the 4,5-positions increase electronegativity compared to methyl groups. Fluorination blocks epoxidation at the K-region, making such analogues useful probes for studying metabolic pathways .
- Metabolic Implications : While this compound may slow epoxidation, fluorination completely prevents it, highlighting the nuanced role of substituents in PAH activation .
Physicochemical and Toxicological Data Comparison
| Property | This compound | Benzo[a]pyrene | 7,12-Dimethylbenz[a]anthracene |
|---|---|---|---|
| Molecular Formula | C₂₂H₁₆ | C₂₀H₁₂ | C₂₀H₁₆ |
| Molecular Weight | 280.125 | 252.31 | 256.34 |
| Key Metabolic Site | 4,5-Methyl (hindered) | 4,5-Epoxide | 3,4-Epoxide (activated) |
| Carcinogenicity | Not well-characterized | High | High |
| Hydrophobicity (LogP) | Higher than B[a]P | Moderate | High |
Research Findings and Implications
- Metabolic Resistance : Methylation at the K-region may reduce metabolic activation, as seen in studies of 4,5-difluorobenzo[a]pyrene . However, methyl groups in other positions (e.g., 7,12-DMBA) enhance activation, indicating position-dependent effects .
- DNA Adduct Formation : Unlike B[a]P, this compound’s methyl groups likely reduce DNA-binding efficiency. This aligns with findings that benzo[a]pyrene-4,5-oxide adducts differ from those formed via cellular metabolism .
- Environmental Persistence : Increased hydrophobicity due to methylation may enhance environmental persistence and bioaccumulation .
Q & A
Q. What analytical methods are recommended for quantifying 4,5-Dimethylbenzo[a]pyrene in environmental samples?
High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (MS) is widely used. Standard solutions (e.g., 50 mg/L in toluene) are critical for calibration, with validation parameters including linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 µg/L). Co-eluting isomers (e.g., other dimethylbenzo[a]pyrenes) require optimized mobile phase gradients (e.g., acetonitrile/water) and column selectivity (C18 or phenyl stationary phases). For complex matrices, solid-phase extraction (SPE) is advised to reduce interference .
| Parameter | Example Value |
|---|---|
| Standard concentration | 50 mg/L in toluene |
| HPLC column | C18 reverse-phase |
| LOD | 0.5 µg/L |
Q. What is the toxicological profile of this compound, and how is it assessed?
Subcutaneous administration in mice at 72 mg/kg over 13 weeks induced tumorigenicity, suggesting a questionable carcinogen classification. Studies should include dose-response experiments (e.g., 10–100 mg/kg) and histopathological analysis of target organs (e.g., skin, liver). Co-exposure with inhibitors (e.g., flavonoids) or cocarcinogens (e.g., pyrene) must be controlled to avoid confounding results. Toxicity assays should follow OECD guidelines for PAHs .
| Toxicity Data | Value |
|---|---|
| TDLo (mouse, subcutaneous) | 72 mg/kg/13 weeks |
| Tumorigenic potential | Positive (skin) |
Q. How is this compound synthesized, and how is purity ensured?
While direct synthesis methods are sparsely documented, analogous PAHs are synthesized via Diels-Alder cyclization (e.g., fumaryl chloride with bromobenzene derivatives). Purity (>95%) is verified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). Recrystallization in toluene or dichloromethane removes impurities. For research-grade material, suppliers provide certificates of analysis (CoA) with batch-specific purity data .
Advanced Research Questions
Q. How can co-eluting isomers of methylated benzo[a]pyrene derivatives be resolved in analytical workflows?
Co-elution challenges (e.g., 4,5- vs. 7,10-dimethyl isomers) require tandem techniques:
- HPLC-MS/MS : Use multiple reaction monitoring (MRM) for isomer-specific transitions (e.g., m/z 280 → 252 for 4,5-dimethyl).
- Retention time indexing : Compare relative retention times (RRT) against authenticated standards.
- Isotopic labeling : ¹³C-labeled internal standards improve quantification accuracy in complex mixtures. Evidence from PAH separations in tobacco smoke shows dimethylbenzo[a]pyrenes elute at RRT 1.22–1.28 under gradient conditions .
Q. What experimental models elucidate the metabolic activation pathways of this compound?
CYP1 enzyme-mediated activation is studied using:
- Knockout mouse models : Compare tumor incidence in Cyp1a1⁻/⁻ vs. wild-type mice exposed to this compound.
- In vitro microsomal assays : Incubate the compound with liver microsomes and NADPH, followed by LC-MS analysis of diol-epoxide metabolites.
- DNA adduct profiling : ³²P-postlabeling detects adducts (e.g., dG-N²-BPDE) in target tissues. Dose-dependent adduct formation correlates with carcinogenicity .
Q. How do coexisting PAHs modulate the carcinogenic activity of this compound?
Cocarcinogens (e.g., fluoranthene) enhance tumorigenicity via aryl hydrocarbon receptor (AhR) activation, while inhibitors (e.g., selenium) reduce DNA adduct formation. Experimental designs should:
- Use binary or ternary PAH mixtures in mouse skin painting studies.
- Measure tumor multiplicity and latency periods (e.g., 20–30 weeks).
- Analyze synergistic effects via isobologram or combination index (CI) methods. For example, benzo[a]pyrene co-administered with pyrene increased tumor incidence by 40% in mice .
Q. What methodologies address contradictions in genotoxicity data for this compound?
Discrepancies between in vitro and in vivo results require:
- Metabolic competency validation : Use S9 liver fractions with optimal CYP1 activity.
- Dose extrapolation modeling : Compare NOAEL (no observed adverse effect level) across species.
- Epigenetic analysis : Assess DNA methylation changes (e.g., pyrosequencing of CpG islands). A 2023 study resolved contradictions by identifying threshold doses (<10 µM) below which metabolic detoxication dominates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
